molecular formula C18H13ClN4O5S2 B7590780 N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide

Cat. No.: B7590780
M. Wt: 464.9 g/mol
InChI Key: FQHXCZWJMFRQGD-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide is a complex organic compound featuring multiple functional groups, such as chloro, nitro, and sulfonylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide typically involves multi-step organic reactions.

  • Step 1: Synthesis of intermediate compounds

    • Starting Materials: Aniline derivatives, chloroacetyl chloride, and nitrobenzene derivatives.

    • Reaction Conditions: The reactions are often conducted in the presence of appropriate solvents, such as dichloromethane or ethanol, and under controlled temperature conditions.

  • Step 2: Formation of the final product

    • Reagents: The intermediates are reacted with thiophene-2-sulfonyl chloride in the presence of a base, such as triethylamine.

    • Reaction Conditions: This step is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound requires optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis processes can be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and nitro group, leading to the formation of oxidized derivatives.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).

  • Substitution: Various substitution reactions can occur at the aromatic rings, including nucleophilic aromatic substitution (S_NAr) and electrophilic aromatic substitution (EAS).

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, chromic acid.

  • Reduction Reagents: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

  • Substitution Reagents: Halogenated compounds, sulfonyl chlorides, organometallic reagents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, amino-substituted compounds, and various substituted benzamide and thiophene derivatives.

Scientific Research Applications

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide has a range of scientific research applications:

  • Chemistry: It serves as a starting material for the synthesis of more complex molecules and can be used to study reaction mechanisms.

  • Biology: It is used in the development of novel bioactive molecules, particularly in the design of enzyme inhibitors.

  • Medicine: The compound shows potential in drug discovery research for the treatment of diseases such as cancer and infectious diseases.

  • Industry: It is employed in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The compound's mechanism of action is primarily related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro, chloro, and sulfonylamino groups play crucial roles in binding to these targets and modulating their activity.

Molecular Targets and Pathways

  • Enzymes: It can inhibit specific enzymes by binding to their active sites and interfering with their catalytic activity.

  • Receptors: The compound can bind to receptor sites, altering signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide

  • N-[(E)-(4-fluoro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide

  • N-[(E)-(4-methyl-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide

Uniqueness

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide stands out due to its chloro and nitro substituents, which confer unique reactivity and potential for diverse chemical transformations. The combination of these groups with the thiophene and benzamide functionalities results in a compound with versatile applications in various scientific research domains.

There you have it! An in-depth look at this compound. What are your thoughts?

Properties

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O5S2/c19-14-8-7-12(10-16(14)23(25)26)11-20-21-18(24)13-4-1-2-5-15(13)22-30(27,28)17-6-3-9-29-17/h1-11,22H,(H,21,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHXCZWJMFRQGD-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.